molecular formula C14H12ClN3 B2695043 4-Chloro-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1031977-15-7

4-Chloro-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B2695043
CAS No.: 1031977-15-7
M. Wt: 257.72
InChI Key: HDMXIXNHAQKAMU-UHFFFAOYSA-N
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Description

4-Chloro-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a chlorine atom at position 4 and a 3,4-dimethylphenyl group at position 2. Its molecular formula is C₁₅H₁₃ClN₃, with a molecular weight of 270.74 g/mol (calculated from CAS data in ). This compound belongs to a class of bicyclic structures widely explored in medicinal chemistry due to their ability to act as hinge-binding motifs in kinase inhibitors, as demonstrated in BTK inhibitor development (). The chlorine atom enhances electrophilicity, while the dimethylphenyl group contributes to hydrophobic interactions in binding pockets.

Properties

IUPAC Name

4-chloro-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3/c1-9-3-4-11(7-10(9)2)12-8-13-14(15)16-5-6-18(13)17-12/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMXIXNHAQKAMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the cross-coupling of pyrrole rings with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by Cs2CO3/DMSO leads to the formation of the pyrazolo[1,5-a]pyrazine scaffold .

Industrial Production Methods

Chemical Reactions Analysis

Functionalization at Position 7 via Carbene Insertion

The 7-position of pyrazolo[1,5-a]pyrazine derivatives exhibits high acidity (calculated pKa ~22–27 in DMSO), enabling selective C–H functionalization. Using silylformamidine under solvent-free conditions, 4-chloro-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine undergoes carbene insertion to form aminal intermediates. Hydrolysis of these aminals yields aldehydes, while methanolysis produces methylimines .

Key Data:

Reaction ConditionsProductYield
1.5 eq. silylformamidine, RT, 4dAminal (pre-hydrolysis)>90%
90°C, 10h (accelerated)Aminal71–90%
H2O (hydrolysis)Aldehyde (4-CHO derivative)85%

This reaction is facilitated by electron-withdrawing substituents (e.g., Cl at position 4), which lower the pKa of the 7-position C–H bond .

Nucleophilic Substitution at Position 4

The 4-chloro group is highly reactive toward nucleophilic displacement. Studies demonstrate:

  • Methoxylation : Treatment with NaOMe in methanol replaces Cl with OMe at 60°C (82% yield) .

  • Hydrolysis : NaOH in methanol/water (3:1) at 60°C converts Cl to OH (54% yield) .

  • Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh3)4/Cs2CO3 in dioxane/H2O yields 4-aryl derivatives.

Comparative Reactivity Table:

ReagentProductConditionsYield
NaOMe4-OMe derivativeMeOH, 60°C, 6h82%
NaOH4-OH derivativeMeOH/H2O, 60°C, 4h54%
Ar-B(OH)2, Pd(PPh3)44-Aryl derivativeDioxane/H2O, 100°C53–75%

Electrophilic Substitution at Position 3

The 3-position is activated for electrophilic substitution due to the electron-donating dimethylphenyl group. Notable reactions include:

  • Bromination : NBS in CCl4 at 80°C introduces Br at position 3 (68% yield) .

  • Nitration : HNO3/H2SO4 at 0°C yields 3-nitro derivatives (57% yield) .

Mechanistic Insights

  • Carbene Insertion : DFT calculations confirm a two-step mechanism involving nucleophilic attack by the carbene at position 7, followed by ring closure .

  • Kinase Binding : Docking studies reveal π–π stacking with Phe589 and hydrogen bonding with Glu590/Met592 in TRKA .

Synthetic Routes

The core structure is synthesized via cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. Optimized conditions:

  • Solvent : Ethanol or DMSO

  • Catalyst : DABCO (for three-component reactions)

  • Yield : 60–85%

This compound’s reactivity profile enables diverse modifications, making it a valuable scaffold for drug discovery and materials science. Ongoing research focuses on expanding its applications through targeted functionalization .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazolo derivatives, including 4-chloro-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine. In vitro tests have demonstrated effectiveness against various bacterial strains. For instance, a series of synthesized pyrazolo compounds exhibited significant antibacterial and antifungal activities when tested against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Pyrazolo Compounds

Compound NameBacterial Strain TestedActivity Level
This compoundStaphylococcus aureusModerate
This compoundEscherichia coliHigh
This compoundCandida albicansModerate

1.2 Antitumor Activity

The compound has also shown promise in antitumor applications. In studies evaluating its effects on human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer), it was found to exhibit cytotoxic effects comparable to established chemotherapeutic agents like Doxorubicin .

Table 2: Antitumor Activity Against Human Cancer Cell Lines

Cell LineIC50 Value (µM)Comparison to Doxorubicin
MCF-715Similar
HCT-11620Higher
HepG-218Similar

Case Studies

Case Study 1: Antimicrobial Screening

In a comprehensive study published in Pharmaceutical Sciences, a series of pyrazolo derivatives were synthesized and screened for their antimicrobial activity. The study demonstrated that compounds similar to this compound had promising antibacterial effects against resistant strains of bacteria .

Case Study 2: Antitumor Efficacy

Another research article focused on the antitumor efficacy of pyrazolo compounds against different cancer cell lines. The findings indicated that the compound induced apoptosis in cancer cells through the activation of specific signaling pathways, thus marking its potential as a lead compound for further development in cancer therapy .

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine

  • Molecular Formula : C₁₂H₇ClFN₃ ().
  • Key Differences : Replaces the 3,4-dimethylphenyl group with a 4-fluorophenyl moiety.
  • This compound serves as a building block in drug discovery ().

4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine

  • Molecular Formula : C₁₄H₁₂ClN₃O₂ ().
  • Key Differences : Methoxy groups at positions 3 and 4 on the phenyl ring.
  • Impact : Methoxy groups enhance hydrogen-bonding capacity and solubility but may reduce blood-brain barrier penetration due to increased polarity ().

4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazine

  • Molecular Formula : C₇H₃ClF₃N₃ ().
  • Key Differences : A trifluoromethyl group replaces the aromatic substituent.

Core Structure Variations: Pyrazolo[1,5-a]pyrazine vs. Related Heterocycles

Pyrazolo[1,5-a]quinoxaline Derivatives

  • Example Compounds : Two lead derivatives with IC₅₀ values of 8.2 µM and 10 µM against TLR7 ().
  • Key Differences: A quinoxaline core replaces pyrazine, expanding the π-conjugated system.
  • Impact: These derivatives exhibit potent TLR7 antagonism, with activity dependent on alkyl chain length (optimal at 4–5 carbons).

Pyrazolo[1,5-a]pyrimidines

  • Example Compounds : Compounds 7–24 with improved oral bioavailability compared to pyrazolotriazines ().
  • Key Differences : Pyrimidine ring instead of pyrazine.
  • Impact : Pyrazolo[1,5-a]pyrimidines demonstrate comparable kinase inhibition potency but superior pharmacokinetic profiles, suggesting that core structure influences absorption and metabolism ().

Biological Activity

4-Chloro-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11H10ClN3C_{11}H_{10}ClN_3. Its structure features a pyrazole ring fused with a chlorinated aromatic system, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds within the pyrazolo family exhibit a range of biological activities including:

  • Antimicrobial Activity : Pyrazolo compounds have shown potential against various bacterial and fungal strains.
  • Anticancer Properties : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : Certain pyrazoles have demonstrated the ability to modulate inflammatory pathways.

Antimicrobial Activity

In a study evaluating the antimicrobial properties of pyrazole derivatives, compounds similar to this compound were synthesized and tested against several pathogens. The results indicated that these compounds exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

A series of pyrazolo derivatives were assessed for their cytotoxic effects on various cancer cell lines. Notably, compounds with structural similarities to this compound showed promising results in inhibiting the growth of breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Effects

Research into the anti-inflammatory properties of pyrazole derivatives revealed that certain compounds can inhibit the production of pro-inflammatory cytokines. For instance, a study demonstrated that similar pyrazoles reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

Data Tables

Activity Type Tested Compound Target Pathogen/Cell Line Activity
AntimicrobialThis compoundStaphylococcus aureusSignificant Inhibition
AnticancerSimilar Pyrazole DerivativeMCF-7 (Breast Cancer)Cytotoxic Effect
Anti-inflammatorySimilar Pyrazole DerivativeLPS-stimulated MacrophagesReduced Cytokine Levels

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrazoles act as inhibitors for enzymes involved in disease pathways.
  • Receptor Modulation : Some compounds interact with specific receptors (e.g., EP1 receptor antagonists), influencing cellular responses.
  • Oxidative Stress Reduction : Pyrazoles may exhibit antioxidant properties that help mitigate oxidative damage in cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-chloro-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine, and how do reaction conditions influence yield?

  • Methodological Answer : The core synthesis involves solvent thermal decomposition and regioselective functionalization. For example, 4-chloro derivatives are synthesized via chlorination of pyrazolo[1,5-a]pyrazine precursors under reflux with POCl₃ or PCl₅. Subsequent coupling with 3,4-dimethylphenyl groups is achieved through Suzuki-Miyaura cross-coupling using Pd catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids. Key factors include temperature control (80–120°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reagents to minimize byproducts. Yields typically range from 55–75% after column chromatography .

Q. How are structural and purity validations performed for this compound?

  • Methodological Answer : Characterization relies on ¹H/¹³C NMR (e.g., δ 8.2–8.5 ppm for pyrazine protons, δ 2.3–2.5 ppm for methyl groups), high-resolution mass spectrometry (HRMS) for molecular ion confirmation, and FT-IR to verify functional groups (e.g., C-Cl stretches at ~550 cm⁻¹). Purity is assessed via HPLC with C18 columns (95–99% purity) and melting point analysis (observed 118–120°C vs. calculated values) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization at position 7 of the pyrazolo[1,5-a]pyrazine scaffold?

  • Methodological Answer : Regioselective modifications require steric and electronic control. For example, silylformamidine derivatives enable selective C-H activation at position 7 under mild conditions (e.g., benzene solvent, 40°C). Computational modeling (DFT) predicts electron density distribution, guiding substituent placement. Experimental validation shows nitro or bromo groups at position 3 enhance reactivity at position 7 by directing electrophiles via resonance effects .

Q. How can contradictory spectral data (e.g., NMR shifts) between synthesized derivatives and theoretical predictions be resolved?

  • Methodological Answer : Discrepancies arise from solvent effects, tautomerism, or crystallographic packing. For instance, DMSO-d₆ vs. CDCl₃ solvents shift aromatic proton signals by 0.1–0.3 ppm. Tautomeric equilibria in solution are resolved via variable-temperature NMR. Single-crystal X-ray diffraction (e.g., CCDC data) provides definitive structural assignments, as demonstrated for trifluoromethyl-substituted analogs .

Q. What in silico approaches predict the biological activity of this compound derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina) and pharmacophore modeling identify potential targets (e.g., kinase inhibitors). ADMET predictions using SwissADME assess bioavailability (%ABS >60) and blood-brain barrier penetration (logBB <0.3). QSAR models correlate substituent electronegativity (Hammett σ values) with antifungal IC₅₀ data, showing chloro and nitro groups enhance activity .

Experimental Design and Data Analysis

Q. How to optimize reaction conditions for introducing trifluoromethyl groups at position 7?

  • Methodological Answer : Use Ullmann-type coupling with CuI/1,10-phenanthroline in DMSO at 100°C. Screen CF₃ sources (e.g., TMSCF₃ vs. CF₃I): TMSCF₃ gives higher yields (70%) but requires anhydrous conditions. Monitor reaction progress via TLC (Rf 0.4 in hexane:EtOAc 3:1). Post-reaction, purify via silica gel chromatography and confirm substitution via ¹⁹F NMR (δ -60 to -65 ppm) .

Q. What analytical techniques differentiate between polymorphic forms of this compound?

  • Methodological Answer : Powder XRD identifies crystalline phases (e.g., monoclinic vs. orthorhombic). DSC detects melting transitions (ΔH fusion ~120 J/g) and glass transitions. Solid-state NMR (¹³C CP/MAS) resolves lattice distortions, critical for bioavailability studies in drug development .

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